molecular formula C23H38O2 B14281070 4-Oxotricosa-2,5,18-trienal CAS No. 138274-48-3

4-Oxotricosa-2,5,18-trienal

Cat. No.: B14281070
CAS No.: 138274-48-3
M. Wt: 346.5 g/mol
InChI Key: HMXIKGLJTMHOQU-UHFFFAOYSA-N
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Description

4-Oxotricosa-2,5,18-trienal is an organic compound characterized by a long carbon chain with multiple double bonds and a terminal aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxotricosa-2,5,18-trienal typically involves multi-step organic reactions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. This is followed by selective oxidation to introduce the aldehyde group at the terminal position. The reaction conditions often require the use of strong bases like sodium hydride and solvents such as tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve large-scale Wittig reactions or other olefination techniques. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification methods like chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Oxotricosa-2,5,18-trienal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The double bonds in the carbon chain can participate in electrophilic addition reactions, where halogens or other substituents are added.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products:

    Oxidation: 4-Oxotricosa-2,5,18-trienoic acid.

    Reduction: 4-Hydroxytricosa-2,5,18-trienal.

    Substitution: 4-Bromo-4-oxotricosa-2,5,18-trienal.

Scientific Research Applications

4-Oxotricosa-2,5,18-trienal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Oxotricosa-2,5,18-trienal depends on its interaction with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The double bonds in the carbon chain may also participate in redox reactions, affecting cellular processes.

Molecular Targets and Pathways:

    Proteins: Covalent modification of amino acid residues.

    Enzymes: Inhibition or activation through binding to active sites.

    Pathways: Involvement in oxidative stress and inflammatory pathways.

Comparison with Similar Compounds

4-Oxotricosa-2,5,18-trienal can be compared with other long-chain aldehydes and polyunsaturated compounds:

    Similar Compounds: 4-Oxotetracosa-2,5,18-trienal, 4-Oxopentacosa-2,5,18-trienal.

Properties

CAS No.

138274-48-3

Molecular Formula

C23H38O2

Molecular Weight

346.5 g/mol

IUPAC Name

4-oxotricosa-2,5,18-trienal

InChI

InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(25)21-19-22-24/h5-6,18-22H,2-4,7-17H2,1H3

InChI Key

HMXIKGLJTMHOQU-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCCCCCCCCCCCC=CC(=O)C=CC=O

Origin of Product

United States

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